

A-844606 CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	A 844606	
Cat. No.:	B15579766	Get Quote

A-844606: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-844606 is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel that plays a crucial role in various physiological processes, including cognitive function and inflammation. This document provides an in-depth technical overview of A-844606, encompassing its chemical and physical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Chemical and Physical Properties

A-844606, identified by the CAS number 861119-08-6, is chemically known as 2-(Hexahydro-5-methylpyrrolo[3,4-c]pyrrol-2(1H)-yl)-9H-xanthen-9-one.[1][2] Its chemical structure and key properties are summarized in the tables below.



Identifier	Value	
Chemical Name	2-(Hexahydro-5-methylpyrrolo[3,4-c]pyrrol- 2(1H)-yl)-9H-xanthen-9-one[1][2]	
CAS Number	861119-08-6[1][2]	
Molecular Formula	C20H20N2O2[1]	
Molecular Weight	320.38 g/mol [1]	
SMILES	CN1CC2CN(CC2C1)c3ccc4Oc5cccc5C(=O)c4 c3[2]	
InChI Key	WUJHMDPPANTBTQ-UHFFFAOYSA-N[1]	

A comprehensive summary of the physical properties of A-844606 is not readily available in the public domain. Further experimental analysis is required to determine properties such as melting point, boiling point, and solubility.

Mechanism of Action

A-844606 functions as a selective partial agonist for the α 7 nicotinic acetylcholine receptor.[1] This receptor is a pentameric ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Ca²⁺, into the cell.[2] This influx of calcium triggers a cascade of downstream signaling events. A-844606 exhibits selectivity for the α 7 nAChR with no significant measurable effects on α 4 β 2 nAChRs.[1]

The biological activity of A-844606 has been characterized in both human and rat α 7 nAChRs, demonstrating its potential for cross-species research.[1][3]

Parameter	Human α7 nAChR	Rat α7 nAChR
EC50	1.4 μM[1][3]	2.2 μM[1][3]
IC50	11 nM (binding affinity)[3]	Not Reported

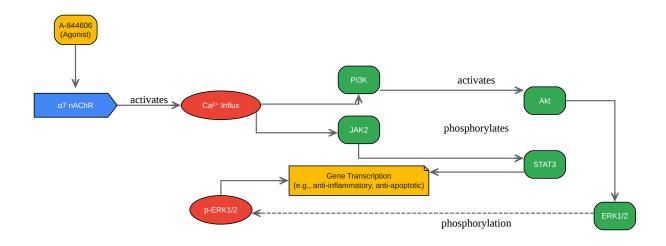
Signaling Pathways



Activation of the α 7 nAChR by an agonist like A-844606 initiates a complex network of intracellular signaling pathways. These pathways are integral to the receptor's role in cellular processes such as proliferation, apoptosis, and inflammation.[4] Key signaling cascades activated by α 7 nAChR include the JAK2-STAT3 pathway and the PI3K/Akt pathway.[1][4]

One of the notable downstream effects of A-844606 is the stimulation of ERK1/2 (Extracellular signal-regulated kinases 1 and 2) phosphorylation.[1][3] The MAPK/ERK pathway is a critical signaling route that regulates a wide array of cellular functions.

Below is a diagram illustrating the signaling pathway initiated by the activation of the α 7 nicotinic acetylcholine receptor.



Click to download full resolution via product page

α7 nAChR Signaling Pathway

Experimental Protocols

This section outlines key experimental methodologies relevant to the characterization of A-844606.



ERK1/2 Phosphorylation Assay

The following protocol is a representative method for measuring ERK1/2 phosphorylation in a cell-based assay, adapted from standard procedures.[5][6][7][8]

Objective: To quantify the level of phosphorylated ERK1/2 in response to A-844606 treatment.

Materials:

- PC12 cells (or other suitable cell line expressing α7 nAChR)
- Cell culture medium (e.g., DMEM with 10% FBS)
- A-844606
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE equipment
- · Western blot equipment
- Primary antibodies: anti-phospho-ERK1/2 (pT202/Y204) and anti-total-ERK1/2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

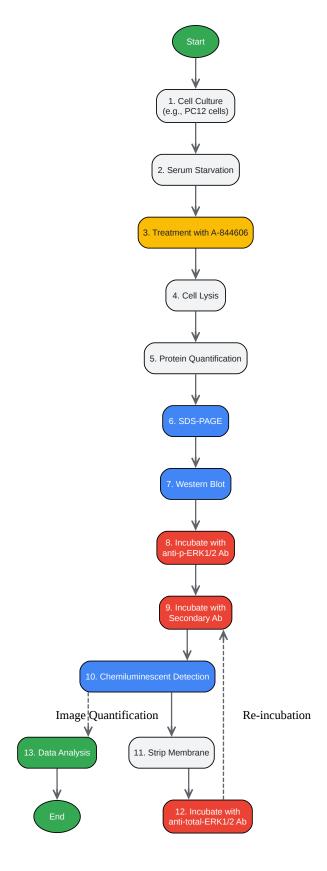
- Cell Culture: Plate PC12 cells in 6-well plates and grow to 80-90% confluency.
- Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in serum-free medium.
- Compound Treatment: Treat cells with varying concentrations of A-844606 for a predetermined time (e.g., 15-30 minutes). Include a vehicle control.



- Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
- Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein from each sample onto an SDS-PAGE gel.
 - Separate proteins by electrophoresis and transfer them to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system.
- Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
- Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.

Below is a workflow diagram for the ERK1/2 Phosphorylation Assay.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor PMC [pmc.ncbi.nlm.nih.gov]
- 3. α7 nicotinic acetylcholine receptor agonist properties of tilorone and related tricyclic analogues PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-ERK Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 8. mesoscale.com [mesoscale.com]
- To cite this document: BenchChem. [A-844606 CAS number and chemical properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579766#a-844606-cas-number-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com